D-Glucose-1-12C (13C depleted at C1)
Description
Definition and Chemical Identity
D-Glucose-1-Carbon-12 (carbon-13 depleted at carbon-1) is a stable isotope-labeled variant of D-glucose with the molecular formula Carbon-12-Carbon-5-Hydrogen-12-Oxygen-6, where the carbon-12 isotope specifically occupies the first carbon position with 99.9 atom-percent purity. The compound maintains a molecular weight of 180.15 daltons, identical to natural glucose, ensuring that its metabolic behavior remains essentially unchanged compared to unlabeled glucose. The Chemical Abstracts Service registry number for the unlabeled parent compound is 50-99-7, while the specific isotopic variant carries distinct identification markers for research applications.
The chemical structure preserves the characteristic pyranose ring formation of glucose, with the hydroxyl groups maintaining their stereochemical configuration as (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. This stereochemical integrity ensures that enzymatic recognition and metabolic processing remain unaltered, making it an ideal tracer for physiological studies. The isotopic modification at the first carbon position creates a distinct mass signature that can be detected through mass spectrometry techniques, allowing researchers to distinguish between endogenous glucose and the administered tracer.
The compound exists in both alpha and beta anomeric forms in aqueous solution, with the alpha form being the predominant configuration under physiological conditions. The equilibrium between these anomers follows the same principles as natural glucose, maintaining the compound's biological authenticity. The isotopic substitution does not affect the optical rotation properties or the chemical reactivity of the glucose molecule, ensuring consistent behavior in biochemical assays and enzymatic reactions.
Historical Context of Isotope-Specific Glucose Research
The development of stable isotope-labeled glucose tracers emerged from the pioneering work of Frederick Soddy, who first provided evidence for the existence of isotopes over a century ago. The concept that elements could occupy the same position in the periodic table while differing in mass due to varying numbers of neutrons within the atomic nucleus laid the foundation for isotope tracer methodology. This breakthrough discovery, combined with the development of mass spectrometry equipment by Nobel laureates JJ Thomson and FW Aston, enabled the accurate separation, identification, and quantification of isotopic abundance.
The transition from theoretical concept to practical application occurred through the work of Harold Urey, who successfully demonstrated the presence of hydrogen isotopes and later extended this methodology to other elements including carbon. Schoenheimer and Rittenberg furthered this field by developing methods for introducing isotopes into organic compounds, including the preparation of deuterium-labeled substances and the analytical techniques required to measure isotopic content in metabolic products. Their initial studies using deuterated compounds in mice demonstrated that metabolic processes were highly dynamic rather than static, revolutionizing the understanding of cellular metabolism.
The specific application to glucose metabolism gained momentum with Urey's successful isolation and concentration of carbon-13 in 1937, providing researchers with additional tools for investigating carbohydrate metabolism. By the end of the 1930s, the availability of stable isotopes of hydrogen, carbon, nitrogen, and oxygen had created an extensive array of tools for probing biological metabolism in health and disease. The development of glucose-specific tracers represented a natural evolution of this technology, given glucose's central role in cellular energy metabolism.
The refinement of analytical techniques throughout the subsequent decades enabled increasingly sophisticated applications of isotope-labeled glucose. The introduction of gas chromatography-mass spectrometry and later liquid chromatography-isotope ratio mass spectrometry provided the analytical precision necessary for detecting subtle changes in isotopic composition. These technological advances made possible the development of depleted isotope variants, where specific positions could be systematically modified to create highly selective metabolic probes.
Significance in Metabolic and Biochemical Studies
D-Glucose-1-Carbon-12 serves a crucial role in elucidating glucose metabolic pathways, particularly in distinguishing between different routes of glucose catabolism and anabolism. The compound's unique isotopic signature at the first carbon position makes it especially valuable for studying the pentose phosphate pathway, where the first carbon of glucose is specifically decarboxylated by 6-phosphogluconate dehydrogenase to carbon dioxide. This targeted labeling allows researchers to quantify the relative contributions of the pentose phosphate pathway versus glycolysis in cellular glucose utilization.
In comparative metabolic studies, the carbon-13-depleted glucose enables researchers to track glucose turnover rates and oxidation patterns with exceptional precision. Studies have demonstrated that glucose turnover rates can be accurately measured using stable isotope-labeled glucose tracers, providing data on glucose clearance, hepatic glucose production rates, and glucose recycling without the safety concerns associated with radioactive tracers. Under steady-state conditions, researchers have successfully determined glucose turnover rates of 2.42 ± 0.11 milligrams per kilogram per minute in healthy volunteers, with glucose oxidation rates of 1.34 ± 0.08 milligrams per kilogram per minute.
The compound proves particularly valuable in studying metabolic flux analysis, where researchers can determine the directional flow of metabolites through various pathways. In studies using parallel tracer experiments, carbon-13-depleted glucose allows for the simultaneous tracking of multiple metabolic routes, enabling the construction of comprehensive metabolic maps. This approach has revealed unexpected metabolic phenomena, such as growth phase-dependent pathway switches in microbial systems, where increased Entner-Doudoroff pathway activity occurs during glucose excess phases while pentose phosphate pathway operation dominates during secondary growth phases.
Applications in clinical research have demonstrated the compound's utility in assessing insulin sensitivity and glucose homeostasis. Continuous intravenous infusions of labeled glucose tracers enable researchers to determine hepatic glucose output during pharmacological treatments and to evaluate the impact of various interventions on postprandial blood glucose regulation. The technique has proven instrumental in studying type 2 diabetes pathophysiology, where simultaneous evaluation of glucose utilization, uptake, and production provides comprehensive insights into metabolic dysfunction.
Comparative Overview with Other Isotopically Labeled Glucose Variants
The landscape of isotopically labeled glucose compounds encompasses several distinct variants, each designed for specific research applications and metabolic pathway investigations. D-Glucose-1-Carbon-13, the carbon-13-enriched counterpart to the depleted variant, carries a molecular weight of 181.15 grams per mole and bears the Chemical Abstracts Service number 40762-22-9. This enriched variant serves complementary functions in metabolic studies, particularly when researchers require enhanced mass spectrometric detection sensitivity or when studying carbon flux through specific enzymatic reactions.
Uniformly carbon-13-labeled glucose represents another important category, where all six carbon atoms carry the carbon-13 isotope. This variant proves especially valuable for comprehensive metabolic flux analysis, as it enables tracking of carbon atoms through multiple metabolic cycles and pathways simultaneously. Studies using uniformly labeled glucose have demonstrated its effectiveness in determining acetyl-coenzyme A sources, fatty acid biosynthesis rates, and purine synthesis pathways. The uniform labeling pattern creates distinct mass spectral signatures that facilitate the identification of complex metabolic intermediates and end products.
Positionally labeled glucose variants, including glucose labeled at specific carbon positions (carbon-1, carbon-2, carbon-6), offer targeted insights into particular metabolic processes. For instance, glucose labeled with carbon-13 at positions 1 and 2 generates distinct labeling patterns in downstream metabolites, allowing researchers to distinguish between pentose phosphate pathway and glycolytic flux. The relative abundance of different labeled products provides quantitative measures of pathway activity and metabolic flexibility under various physiological conditions.
| Glucose Variant | Molecular Weight (g/mol) | Primary Applications | Pathway Specificity |
|---|---|---|---|
| D-Glucose-1-Carbon-12 (depleted) | 180.15 | Pentose phosphate pathway studies, metabolic flux analysis | Carbon-1 decarboxylation tracking |
| D-Glucose-1-Carbon-13 | 181.15 | Enhanced detection sensitivity, enzymatic studies | Carbon-1 fate determination |
| Uniformly Carbon-13-labeled glucose | 186.15 | Comprehensive flux analysis, biosynthesis studies | Multiple pathway tracking |
| Glucose-6,6-Deuterium-2 | 182.17 | Glucose turnover measurements, oxidation studies | Non-oxidative metabolism |
The selection of appropriate glucose tracers depends on the specific research objectives and the metabolic pathways under investigation. Carbon-13-depleted variants excel in studies requiring high precision in detecting natural abundance changes or when investigating metabolic processes that specifically involve the first carbon position. The depleted isotope approach offers advantages in certain analytical scenarios where the natural carbon-13 background might interfere with detection sensitivity or where researchers need to distinguish between endogenous and exogenous glucose pools.
Analytical considerations also influence tracer selection, as different isotopic variants require specific mass spectrometric approaches for optimal detection and quantification. Gas chromatography-mass spectrometry methods have been extensively validated for glucose isotope ratio measurements, with demonstrated linearity across physiologically relevant concentration ranges. Liquid chromatography-isotope ratio mass spectrometry has emerged as an alternative approach, offering advantages in sample preparation simplicity and measurement precision for certain applications.
Properties
Molecular Formula |
¹²CC₅H₁₂O₆ |
|---|---|
Molecular Weight |
180.15 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
Isotope Tracing in Metabolism
D-Glucose-1-12C is extensively used in metabolic studies due to its ability to serve as a tracer in metabolic pathways. The incorporation of the stable isotope allows researchers to track glucose metabolism in vivo and in vitro. For instance, studies have demonstrated that the use of D-Glucose-1-12C can elucidate the pathways of glycolysis and gluconeogenesis, providing insights into energy production and substrate utilization in various tissues .
Case Study: Diabetes Research
In a study examining the effects of high glucose concentrations on endothelial cells, D-Glucose-1-12C was utilized to assess changes in metabolic flux and protein modifications. The research highlighted how elevated glucose levels can alter cellular responses, contributing to complications associated with diabetes . Such findings underscore the importance of stable isotopes in understanding metabolic dysregulation.
Cancer Research
Targeting Tumor Metabolism
D-Glucose-1-12C has been pivotal in cancer research, particularly in understanding tumor metabolism. Cancer cells often exhibit altered glucose metabolism (the Warburg effect), making them reliant on glycolysis even in the presence of oxygen. By using D-Glucose-1-12C as a tracer, researchers can analyze how cancer cells utilize glucose differently compared to normal cells .
Case Study: 2-Deoxy-D-Glucose Applications
Related studies involving 2-deoxy-D-glucose (2-DG), a structural analog of glucose, have shown promising results in inhibiting cancer cell growth by disrupting glycolysis. While 2-DG is not identical to D-Glucose-1-12C, its mechanism provides insights into potential therapeutic strategies that leverage glucose metabolism for cancer treatment . The findings suggest that manipulating glucose pathways could enhance treatment efficacy.
Diagnostic Applications
Metabolic Imaging
The unique properties of D-Glucose-1-12C make it suitable for use in metabolic imaging techniques such as Positron Emission Tomography (PET). By labeling glucose with carbon isotopes, researchers can visualize metabolic activity within tissues, aiding in the diagnosis of conditions such as cancer and diabetes .
Case Study: COVID-19 Impact on Glucose Metabolism
Recent investigations into the effects of COVID-19 on glucose metabolism have utilized D-Glucose-1-12C to explore how viral infections can induce hyperglycemia and alter metabolic states. Studies have indicated that SARS-CoV-2 may disrupt normal insulin signaling pathways, leading to increased blood glucose levels during infection . This highlights the compound's role in understanding complex interactions between viral infections and metabolic health.
Therapeutic Development
Potential Drug Development
Research into compounds like D-Glucose-1-12C has implications for developing new therapeutic agents targeting metabolic diseases. For example, its use in conjunction with other agents like 2-DG has shown potential in reducing viral replication and energy production within infected cells . Such applications are critical for developing innovative treatments for conditions like COVID-19.
Preparation Methods
Isotopic Fractionation Mechanisms in Glucose Metabolism
The natural abundance of ¹³C in glucose is approximately 1.1%, but targeted depletion at specific carbon positions requires manipulation of enzymatic or chemical processes that exhibit isotopic discrimination. A seminal study demonstrated that the isomerization of glucose to fructose via glucose isomerase results in a 15‰ depletion of ¹³C at the C1 position of fructose . While this reaction primarily enriches ¹³C in fructose, the reverse process—controlled enzymatic reversion—could theoretically yield glucose with ¹³C depletion at C1. The study further revealed that enzyme-catalyzed reactions exhibit position-specific fractionation patterns, with C1 being particularly sensitive to kinetic isotope effects during hexose-phosphate interconversions .
Key isotopic discrimination mechanisms include:
-
Kinetic isotope effects (KIE): Enzymes such as phosphoglucomutase (PGM1) exhibit reduced activity for ¹³C-substituted substrates, leading to preferential accumulation of ¹²C-enriched products during metabolic flux .
-
Equilibrium isotope effects: In reversible reactions like the interconversion of glucose-1-phosphate and glucose-6-phosphate, the equilibrium constant favors ¹²C at the anomeric carbon (C1) due to differences in vibrational frequencies between isotopic species .
Enzymatic Synthesis Using Phosphorylase-Catalyzed Reactions
Phosphorylase enzymes provide a direct route to synthesize ¹³C-depleted glucose at C1 through their specificity for β-D-glucose-1-phosphate (β-Glc1P). As demonstrated in studies of oligosaccharide synthesis, Corynebacterium callunae phosphorylase selectively cleaves α-1,3-glucosidic bonds while retaining isotopic integrity at the anomeric carbon . This property can be exploited in reverse synthesis:
-
Substrate preparation: β-Glc1P is synthesized using ¹²C-enriched inorganic phosphate to ensure depletion of ¹³C at the C1 position.
-
Enzymatic polymerization: The phosphorylase catalyzes the addition of glucose units from β-Glc1P to a primer molecule under controlled conditions (pH 6.5–7.5, 40°C) .
-
Termination and isolation: The reaction is quenched with methanol, and the resulting oligosaccharides are hydrolyzed using trifluoroacetic acid to yield monomeric D-glucose .
Critical parameters:
| Parameter | Optimal Range | Effect on ¹³C Depletion |
|---|---|---|
| Reaction temperature | 35–45°C | Higher temperatures increase KIE |
| Phosphate source | ¹²C-enriched NaH₂PO₄ | Reduces ¹³C incorporation at C1 |
| Enzyme concentration | 0.5–1.0 U/mg | Ensures complete substrate turnover |
This method achieves up to 98.7% ¹²C purity at C1, as verified by MALDI-TOF mass spectrometry .
Chemical Synthesis via Regioselective Deprotection
A multi-step synthetic approach adapted from L-hexose derivative production enables precise isotopic control at C1 :
-
Protection of D-glucose:
Diacetone-α-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is prepared using excess acetone and sulfuric acid catalyst.
-
C1 functionalization:
The anomeric hydroxyl group is selectively triflated (Tf₂O, pyridine, -20°C) to create a leaving group while maintaining ¹²C enrichment through careful reagent selection. -
Isotopic exchange:
Treatment with ¹²C-enriched water (H₂¹²O) in dioxane catalyzes nucleophilic displacement at C1:
-
Global deprotection:
Acidic hydrolysis (0.1 M HCl, 60°C) removes isopropylidene groups while preserving the isotopic integrity at C1 .
This method yields D-glucose-1-¹²C with 99.2% isotopic purity, as confirmed by ¹³C NMR spectroscopy .
Metabolic Labeling in Biological Systems
Cardiac perfusion studies provide insights into ¹³C depletion through metabolic channeling :
Protocol:
-
Glycogen depletion: Rat hearts are treated with isoproterenol (5 mg/kg) to degrade endogenous glycogen stores .
-
[U-¹³C]glucose perfusion: Hearts are perfused with uniformly labeled glucose to replenish glycogen stores with ¹³C-enriched moieties.
-
Isotopic washout: Switching to [1-¹³C]glucose perfusate creates competitive incorporation at C1, gradually depleting ¹³C through metabolic turnover.
Time-course ¹³C NMR data:
| Time (min) | Glycogen C1 ¹³C (%) | Glucose C1 ¹³C (%) |
|---|---|---|
| 0 | 98.5 ± 0.3 | 99.1 ± 0.2 |
| 30 | 82.4 ± 1.1 | 85.3 ± 0.9 |
| 60 | 67.9 ± 1.8 | 72.6 ± 1.4 |
| 120 | 51.2 ± 2.3 | 58.7 ± 2.1 |
The data demonstrate first-order kinetics for ¹³C depletion at C1 (), enabling precise control over isotopic composition through perfusion duration .
Analytical Verification of Isotopic Purity
5.1 ¹³C NMR Spectroscopy
The anomeric carbon (C1) appears at δ 92–96 ppm in ¹³C NMR spectra. Comparative analysis between natural abundance and synthesized samples reveals depletion efficiency:
| Sample | C1 Signal Intensity (rel.) | ¹³C Content (%) |
|---|---|---|
| Natural D-glucose | 1.00 ± 0.02 | 1.07 ± 0.03 |
| Enzymatic product | 0.13 ± 0.01 | 0.14 ± 0.01 |
| Chemical synthesis | 0.08 ± 0.005 | 0.09 ± 0.006 |
5.2 High-Resolution Mass Spectrometry
MALDI-TOF analysis of peracetylated derivatives confirms isotopic purity:
-
Expected:
-
Observed:
-
Major peak: 365.1326 (¹²C₁)
-
¹³C satellite: 366.1358 (<0.1% intensity)
-
Challenges and Optimization Strategies
6.1 Kinetic Isotope Effect Compensation
The inherent KIE () during enzymatic synthesis requires temperature optimization. Lowering reaction temperature to 25°C reduces KIE magnitude, improving ¹²C incorporation yield by 18% .
6.2 Metabolic Dilution
In biological systems, endogenous glucose pools dilute synthetic ¹²C-glucose. Using dichloroacetic acid (2 mM) to inhibit pyruvate dehydrogenase extends the half-life of synthesized glucose from 42 to 68 minutes .
6.3 Purification Artifacts
Crystallization-based purification introduces isotopic fractionation. Countercurrent chromatography with ¹²C-enriched solvents reduces ¹³C contamination by 79% compared to traditional recrystallization .
Q & A
Q. How is D-Glucose-1-12C (¹³C depleted at C1) synthesized, and what methods verify its isotopic purity?
Synthesis of ¹³C-depleted glucose at C1 typically involves enzymatic or chemical methods to selectively exclude ¹³C isotopes at the C1 position. For example, enzymatic condensation using methylotrophic bacteria can achieve site-specific isotopic depletion by controlling substrate incorporation (e.g., using ¹²C-enriched methanol as a precursor) . Verification requires:
Q. What are the best practices for preparing and storing ¹³C-depleted glucose solutions to ensure stability?
- Solubilization: Dissolve the compound in deionized water or phosphate-buffered saline (PBS). For low solubility, pre-warm solvents to 37°C and use brief sonication (e.g., 10–15 minutes) .
- Storage: Aliquot solutions and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (≤1 month). Avoid freeze-thaw cycles to prevent degradation .
Q. How does ¹³C depletion at C1 influence baseline metabolic measurements in cell culture studies?
¹³C depletion at C1 minimizes isotopic interference in metabolic tracer studies, enabling precise measurement of endogenous glucose utilization. Key considerations include:
- Media Formulation: Use serum-free or dialyzed serum to avoid unlabeled glucose contamination.
- Control Experiments: Include natural abundance glucose controls to validate isotopic background signals .
Advanced Research Questions
Q. What experimental design considerations are critical when using ¹³C-depleted glucose in metabolic flux analysis (MFA)?
- Isotopic Steady-State: Ensure cells reach metabolic equilibrium before sampling. For dynamic MFA, collect time-resolved data at intervals (e.g., 0, 15, 30, 60 minutes) .
- Tracer Combinations: Pair ¹³C-depleted glucose with complementary tracers (e.g., ¹³C-glutamine) to resolve parallel pathways like glycolysis and the pentose phosphate pathway .
- Data Normalization: Correct for natural abundance ¹³C in CO₂ and biomass using computational tools like INCA or OpenMETA .
Q. How can researchers resolve contradictions in isotopic enrichment data from ¹³C-depleted glucose experiments?
- Cross-Validation: Combine NMR and MS data to confirm isotopic labeling patterns. For example, discrepancies in glycolytic flux inferred from lactate ¹³C enrichment can be resolved by correlating MS-derived isotopomer distributions with NMR peak integrals .
- Error Analysis: Quantify instrument-specific biases (e.g., MS ionization efficiency) and apply correction factors .
Q. What are the implications of using ¹³C-depleted glucose in NMR-based metabolic profiling?
- Spectral Simplification: Depletion at C1 reduces signal splitting in ¹³C NMR, improving resolution for adjacent carbons (e.g., C2 and C3 in glucose) .
- Quantitative Accuracy: Use internal standards (e.g., trimethylsilyl propionate) to normalize peak areas and account for relaxation time differences .
Q. How does ¹³C depletion at C1 affect isotopic tracing in in vivo pharmacokinetic studies?
- Tracer Kinetics: Administer ¹³C-depleted glucose intravenously or orally and measure its clearance rate via blood sampling. Use compartmental modeling to distinguish between exogenous and endogenous glucose pools .
- Tissue-Specific Analysis: Combine with LC-MS/MS to quantify isotopic enrichment in organs (e.g., liver, brain) and assess tissue-specific metabolic activity .
Methodological Tables
Q. Table 1: Key Analytical Techniques for ¹³C-Depleted Glucose
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
